molecular formula C21H28O4S B12605783 (3-Phenoxyphenyl)methyl octane-1-sulfonate CAS No. 918313-31-2

(3-Phenoxyphenyl)methyl octane-1-sulfonate

Cat. No.: B12605783
CAS No.: 918313-31-2
M. Wt: 376.5 g/mol
InChI Key: LOXCOHKLVGWMAE-UHFFFAOYSA-N
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Description

(3-Phenoxyphenyl)methyl octane-1-sulfonate is an organic compound with a complex structure that includes a phenoxyphenyl group attached to a methyl octane-1-sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenoxyphenyl)methyl octane-1-sulfonate typically involves the reaction of (3-phenoxyphenyl)methanol with octane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

(3Phenoxyphenyl)methanol+octane-1-sulfonyl chloride(3Phenoxyphenyl)methyl octane-1-sulfonate+HCl(3-\text{Phenoxyphenyl})\text{methanol} + \text{octane-1-sulfonyl chloride} \rightarrow (3-\text{Phenoxyphenyl})\text{methyl octane-1-sulfonate} + \text{HCl} (3−Phenoxyphenyl)methanol+octane-1-sulfonyl chloride→(3−Phenoxyphenyl)methyl octane-1-sulfonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Phenoxyphenyl)methyl octane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The phenoxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The sulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and reduced derivatives.

    Substitution: Various substituted phenoxyphenyl derivatives.

Scientific Research Applications

(3-Phenoxyphenyl)methyl octane-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Phenoxyphenyl)methyl octane-1-sulfonate involves its interaction with specific molecular targets. The phenoxyphenyl group can interact with aromatic amino acids in proteins, while the sulfonate group can form ionic interactions with positively charged residues. These interactions can affect the function of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Phenoxyphenyl)methyl butane-1-sulfonate
  • (3-Phenoxyphenyl)methyl hexane-1-sulfonate
  • (3-Phenoxyphenyl)methyl decane-1-sulfonate

Uniqueness

(3-Phenoxyphenyl)methyl octane-1-sulfonate is unique due to its specific chain length and the combination of the phenoxyphenyl and sulfonate groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

918313-31-2

Molecular Formula

C21H28O4S

Molecular Weight

376.5 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl octane-1-sulfonate

InChI

InChI=1S/C21H28O4S/c1-2-3-4-5-6-10-16-26(22,23)24-18-19-12-11-15-21(17-19)25-20-13-8-7-9-14-20/h7-9,11-15,17H,2-6,10,16,18H2,1H3

InChI Key

LOXCOHKLVGWMAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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